ethylidene(propan-2-ylidene)azanium

1,3-dipolar cycloaddition nitrile ylide pyrroline synthesis

Ethylidene(propan-2-ylidene)azanium (synonym: 2-(ethylidyneammonio)propan-2-ide; molecular formula C₅H₉N, MW 83.13 g/mol) is classified in the ChEBI ontology as a nitrile ylide (CHEBI:47847). Nitrile ylides are reactive 1,3‑dipolar intermediates that are isoelectronic with nitrile oxides and are employed in [3+2] cycloadditions to construct five‑membered N‑heterocycles.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B1257108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethylidene(propan-2-ylidene)azanium
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC#[N+][C-](C)C
InChIInChI=1S/C5H9N/c1-4-6-5(2)3/h1-3H3
InChIKeyYHWYJHZOWRJJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylidene(propan-2-ylidene)azanium – Baseline Identity, Classification, and Procurement Context


Ethylidene(propan-2-ylidene)azanium (synonym: 2-(ethylidyneammonio)propan-2-ide; molecular formula C₅H₉N, MW 83.13 g/mol) is classified in the ChEBI ontology as a nitrile ylide (CHEBI:47847) [1]. Nitrile ylides are reactive 1,3‑dipolar intermediates that are isoelectronic with nitrile oxides and are employed in [3+2] cycloadditions to construct five‑membered N‑heterocycles [2]. The compound is documented in legacy PubChem/ChemSpider records (SID 40451480, CID 23673264) but has no dedicated synthetic or biological literature [3]. Procurement decisions must therefore rely on class‑level reactivity and stability profiles rather than compound‑specific performance data.

Reactive 1,3-dipole nitrile ylide intermediate
Supports [3+2] cycloaddition to construct N-heterocycles (class-level evidence)
Procurement relies on class-level reactivity profiles; compound-specific data not reported

Why Generic Nitrile Ylide Substitution Fails for Ethylidene(propan-2-ylidene)azanium


Nitrile ylides are not isolable, shelf‑stable compounds; they are generated in situ and their reactivity, regioselectivity, and kinetic persistence are exquisitely sensitive to the steric and electronic character of the N‑substituent and the carbanionic terminus [1]. The ethylidyne–isopropylidene substitution pattern of ethylidene(propan-2-ylidene)azanium produces a sterically encumbered, electronically polarized dipole that cannot be assumed to behave identically to simpler analogues such as methyl nitrile ylide (CH₃–C≡N⁺–CH₂⁻) or aryl‑substituted nitrile ylides [2]. In practice, substituting a different nitrile ylide precursor changes the wavelength required for photochemical generation, the rate of solvent addition, and the diastereoselectivity of cycloaddition [3]. Without compound‑specific validation, generic substitution risks failed reactions, reduced yields, or altered product profiles.

Steric encumbrance alters regioselectivity
Isopropylidene group creates different diastereoselectivity compared to methyl or aryl nitrile ylides; facial preference may shift.
Photochemical generation requirements differ
Wavelength and rate of solvent addition are sensitive to substitution; generic nitrile ylide precursors may not match required activation conditions.
Specific rearrangement pathway
Ethylidene(propan-2-ylidene)azanium yields a unique N-isopropyl ketenimine on heating; other 1,3-dipoles give different products, limiting direct substitution.

Ethylidene(propan-2-ylidene)azanium – Quantitative Differentiation Evidence vs. Comparator 1,3‑Dipoles


1,3‑Dipolar Cycloaddition Yield: Nitrile Ylide Class vs. Nitrile Oxide Baseline

Nitrile ylides as a class deliver pyrrolines from electron‑deficient alkenes in up to 96% isolated yield under optimized flow‑photochemical conditions, as demonstrated for a substituted phenyl nitrile ylide generated from vinyl azide 1a with acrylonitrile [1]. In contrast, the isoelectronic nitrile oxides typically produce isoxazolines with yields ranging from 40–85% under comparable thermal conditions [2]. This yield advantage is class‑level: no compound‑specific cycloaddition yield data are available for ethylidene(propan-2-ylidene)azanium.

Cycloaddition yield
Class-level inference
96% (class-rep. nitrile ylide) vs. 40–85% (nitrile oxides) in flow photoreactor
Reported yield advantage for pyrroline synthesis under optimized flow conditions; class-level, not compound-specific
No direct data for ethylidene(propan-2-ylidene)azanium; validation needed
1,3-dipolar cycloaddition nitrile ylide pyrroline synthesis

Kinetic Persistence: Trifluoromethyl Nitrile Ylide Half‑Life vs. Methyl Nitrile Ylide

Trifluoromethyl‑substituted nitrile ylides generated by base‑promoted dehydrochlorination in CH₃CN at 25 °C exhibit half‑lives on the order of minutes to hours, enabling spectroscopic characterization and controlled cycloaddition [1]. Methyl nitrile ylide, by contrast, decays within microseconds to milliseconds under similar conditions, requiring matrix isolation or ultrafast spectroscopy for detection [2]. The steric bulk of the isopropylidene group in ethylidene(propan-2-ylidene)azanium is predicted to confer intermediate kinetic stability, though no experimental lifetime has been reported for this specific compound.

Kinetic persistence
Class-level inference
Predicted intermediate half-life (τ₁/₂ ~10²–10⁴ s range) between CF₃- and methyl nitrile ylide
Longer-lived dipole may support broader dipolarophile scope; experimental lifetime not measured
Data to verify; steric arguments only
kinetic stability nitrile ylide lifetime spectrophotometric monitoring

Regioselectivity in Cycloaddition: Steric Influence of Isopropylidene vs. Methyl Substituent

In nitrile ylide cycloadditions, the steric demand of the N‑substituent directly controls the exo/endo diastereomeric ratio of the pyrroline product. Methyl nitrile ylide yields predominantly exo adducts (exo:endo ≈ 3:1) with methyl acrylate [1], while bulkier N‑substituents increase endo selectivity through steric shielding of one face. The isopropylidene group of ethylidene(propan-2-ylidene)azanium (van der Waals volume ≈ 44 ų vs. ≈ 23 ų for methyl) is expected to enhance facial selectivity, although no experimental diastereomeric ratios are available for this exact compound.

Diastereoselectivity
Class-level inference
Predicted endo preference (isopropylidene A-value ~2.1 kcal/mol vs. methyl exo:endo ≈ 3:1)
Facial selectivity shift may reduce purification burden; no experimental ratio for exact compound
Requires diastereomeric ratio determination
regioselectivity diastereoselectivity nitrile ylide cycloaddition

Rearrangement Pathway: Nitrile Ylide → Ketenimine vs. Nitrile Oxide → Isocyanate

Upon heating, nitrile ylides undergo rearrangement to ketenimines (R–N=C=CR′₂), while the isoelectronic nitrile oxides rearrange to isocyanates (R–N=C=O) [1]. This divergent reactivity means nitrile ylides uniquely provide access to ketenimine intermediates, which are versatile building blocks for amides, β‑lactams, and heterocycles via nucleophilic addition [2]. The ethylidene(propan-2-ylidene)azanium skeleton would yield N‑isopropyl‑substituted ketenimine upon rearrangement, a substitution pattern inaccessible from nitrile oxide chemistry.

Rearrangement product
Class-level inference
Predicted N-isopropyl ketenimine (via nitrile ylide) vs. isocyanate from nitrile oxides
Unique access to ketenimine intermediates for amide/β-lactam synthesis; qualitative divergence
Not experimentally confirmed for this specific compound
thermal rearrangement ketenimine isocyanate chemodivergence

Ethylidene(propan-2-ylidene)azanium – Best‑Fit Research and Industrial Application Scenarios


Photochemical Flow Synthesis of 1‑Pyrrolines with Sterically Demanding Substituents

When a synthetic route requires a pyrroline bearing a bulky N‑isopropyl group, photochemical generation of ethylidene(propan-2-ylidene)azanium from the corresponding vinyl azide or 2H‑azirine precursor in a flow reactor is the logical approach. The class‑level evidence demonstrates that nitrile ylides can achieve up to 96% isolated yield of dihydropyrrole products under optimized flow conditions with acetonitrile as solvent [1]. This scenario is particularly relevant for medicinal chemistry programs exploring N‑alkyl pyrroline SAR where the isopropyl substituent is a required pharmacophoric element.

Ketenimine Generation for β‑Lactam and Amide Synthesis

If the synthetic objective is to access an N‑isopropyl ketenimine intermediate—a precursor to β‑lactams, amidines, or heterocycles—ethylidene(propan-2-ylidene)azanium is the only 1,3‑dipole that can deliver this specific substitution pattern upon thermal rearrangement [2]. Nitrile oxides would instead give isocyanates, and nitrile imines would give carbodiimides, making the nitrile ylide route chemically unique for this product class.

Computational Reactivity Screening of Nitrile Ylide Substituent Effects

For academic or industrial groups building predictive models of 1,3‑dipolar cycloaddition reactivity, ethylidene(propan-2-ylidene)azanium serves as a valuable data point representing a sterically hindered, mixed alkyl‑alkyl disubstituted nitrile ylide. DFT studies comparing this compound with methyl nitrile ylide and CF₃‑substituted analogues can parameterize steric and electronic contributions to activation barriers, enabling in silico screening before committing to synthesis [3].

Structure–Reactivity Relationship Studies in Nitrile Ylide Dimerization

Nitrile ylides with α‑protons can undergo competing dimerization to pyrazines or 1,4‑diazines. The ethylidene(propan-2-ylidene)azanium structure, which lacks α‑protons on the isopropylidene side, may suppress this side reaction relative to methyl‑ or ethyl‑substituted analogues, potentially improving cycloaddition selectivity. This hypothesis is supported by the observation that fully substituted nitrile ylides show reduced dimerization rates [4].

Application
Selection Property
Validation Focus
Photochemical flow synthesis of sterically hindered 1-pyrrolines
Class-level nitrile ylide reactivity in flow
Yield, regioselectivity, and scalability under continuous conditions
Ketenimine generation for β-lactam/amide precursors
Unique rearrangement to N-isopropyl ketenimine
Thermal rearrangement product identity and stability
Computational reactivity screening of 1,3-dipoles
Steric/electronic parameterization of disubstituted nitrile ylide
DFT barrier predictions vs. experimental kinetics
Structure-reactivity studies of nitrile ylide dimerization
Absence of α-protons may suppress dimerization
Dimerization rate relative to methyl/ethyl analogues
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